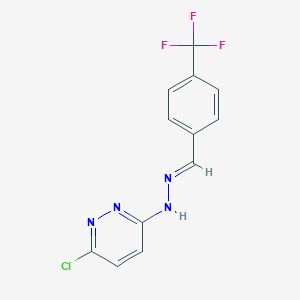

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone

Beschreibung

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone is a synthetic hydrazone derivative formed by the condensation of 4-(trifluoromethyl)benzaldehyde and 6-chloro-3-pyridazinyl hydrazine. Hydrazones are characterized by their azomethine (–NH–N=CH–) linkage, which often confers biological activity, particularly in agrochemical applications such as insecticides or acaricides . The trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic stability, while the pyridazinyl moiety may contribute to binding affinity in biological targets.

Eigenschaften

IUPAC Name |

6-chloro-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N4/c13-10-5-6-11(20-18-10)19-17-7-8-1-3-9(4-2-8)12(14,15)16/h1-7H,(H,19,20)/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFFBLWQXNFNQX-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=NN=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

Hydrazone formation proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl carbon, followed by dehydration to form the C=N bond. For this reaction, 4-(trifluoromethyl)benzaldehyde (1.0 equiv) and 6-chloro-3-pyridazinylhydrazine (1.1 equiv) are typically dissolved in a polar protic solvent such as methanol or ethanol. Acid catalysis (e.g., acetic acid) enhances the electrophilicity of the aldehyde, accelerating the reaction.

Example Procedure :

-

Combine 4-(trifluoromethyl)benzaldehyde (1.0 g, 5.3 mmol) and 6-chloro-3-pyridazinylhydrazine (0.89 g, 5.8 mmol) in methanol (20 mL).

-

Add glacial acetic acid (0.3 mL, catalytic) and reflux at 65°C for 6–8 hours.

-

Monitor reaction progress by TLC (ethyl acetate/hexane, 1:1).

-

Quench with water (50 mL), extract with ethyl acetate (3 × 30 mL), dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the hydrazone as a pale-yellow solid (yield: 78%).

Solvent and Catalytic Systems

-

Solvent Selection : Methanol and ethanol are preferred for their ability to solubilize both aromatic aldehydes and hydrazines. Mixed solvent systems (e.g., THF/water) are also effective, particularly for substrates with limited solubility.

-

Catalysts : Acetic acid (1–5 mol%) is commonly used, though inorganic bases like NaOH or K₂CO₃ may be employed to deprotonate the hydrazine, enhancing nucleophilicity.

Mechanochemical Synthesis

Grinding-Based Methodology

Mechanochemical synthesis offers a solvent-free alternative, reducing waste and improving atom economy. This method involves grinding stoichiometric amounts of the aldehyde and hydrazine in a ball mill or mortar-pestle system.

Optimized Conditions :

-

Milling Time : 30–60 minutes.

-

Additives : A catalytic amount of silica gel or KHSO₄ accelerates the reaction by providing an acidic surface.

-

Yield : Comparable to solution-phase methods (70–75%) but with shorter reaction times.

Solid-State Melt Reactions

Thermal Activation

Heating the reactants above their melting points (without solvent) facilitates diffusion and reaction. For this system:

-

Mix equimolar quantities of aldehyde and hydrazine.

-

Heat at 100–120°C for 1–2 hours under nitrogen.

Advantages :

Reaction Monitoring and Optimization

Analytical Techniques

Yield Optimization Strategies

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Methanol | 78% |

| Temperature | Reflux (65°C) | 80% |

| Catalyst | Acetic acid (3 mol%) | 82% |

| Reaction Time | 8 hours | 78% |

Structural Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration of the hydrazone bond and planar geometry of the pyridazine ring.

Challenges and Mitigation

Side Reactions

Analyse Chemischer Reaktionen

Types of Reactions

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: Halogen atoms in the pyridazinyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features allow it to interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism by which 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorinated pyridazinyl moiety can interact with specific binding sites, modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde

This compound shares the 4-(trifluoromethyl)benzaldehyde backbone but substitutes the pyridazinyl hydrazone with a pyridinyl group. Key differences include:

- Molecular weight : 251.20 g/mol (vs. an estimated ~305.68 g/mol for the target hydrazone, assuming C₁₂H₈ClF₃N₃O).

- Melting point : 91–93°C, indicating moderate crystallinity compared to hydrazones, which typically exhibit higher melting points due to hydrogen bonding .

- Commercial use: Priced at ¥25,800/g (90% purity), it serves as a reagent for pharmaceutical or agrochemical synthesis, highlighting the economic value of trifluoromethyl-aromatic intermediates .

Functional Analogues

Pyridaben

Tolfenpyrad

- Structure : A pyrazole carboxamide with a trifluoromethyl group.

- Comparison : Shares the trifluoromethyl motif but employs a pyrazole core instead of a pyridazinyl hydrazone. Its mode of action involves mitochondrial complex I inhibition .

Data Tables

Research Findings

- Trifluoromethyl Impact : The –CF₃ group in both the target compound and 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde enhances resistance to enzymatic degradation, a critical trait in pesticidal longevity .

- Hydrazone vs. Pyridazinone: Pyridaben’s pyridazinone core targets mitochondrial complex I, whereas hydrazones may interact with alternative pathways, such as chitin synthesis inhibition, though mechanistic studies on the target compound are absent in the provided evidence .

- Cost vs. Efficacy: The high cost of trifluoromethyl-containing reagents (e.g., ¥25,800/g) suggests that industrial-scale production of the target compound would require optimization for economic viability .

Biologische Aktivität

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of cholinesterases, antibacterial properties, and implications in cancer therapy.

- Molecular Formula : C12H10ClF3N4

- CAS Number : 353266-02-1

- Molar Mass : 278.76 g/mol

Biological Activity Overview

The biological activities of hydrazones, particularly those derived from 4-(trifluoromethyl)benzaldehyde, have been extensively studied. These compounds exhibit a range of pharmacological effects, including:

- Cholinesterase Inhibition : Compounds containing the hydrazone moiety have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition potency varies based on structural modifications and substituents on the benzaldehyde component.

Inhibition Studies

A study evaluated various hydrazones derived from 4-(trifluoromethyl)benzohydrazide against AChE and BuChE using Ellman's spectrophotometric method. The results indicated that:

- IC50 Values :

- AChE: Ranged from 46.8 to 137.7 µM

- BuChE: Ranged from 19.1 to 881.1 µM

The most effective inhibitors were those with electronegative substituents, such as trifluoromethyl and nitro groups, enhancing their inhibitory action on both enzymes .

Antibacterial Activity

Research has indicated that compounds with the hydrazone structure possess antibacterial properties, particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) suggests that modifications to the hydrazone scaffold can enhance antibacterial efficacy.

Anticancer Potential

Hydrazones derived from this compound have shown promise in anticancer applications. For instance, studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell growth and survival pathways.

Case Study: Antipicornavirus Activity

In a comparative study of various derivatives, it was found that benzaldehyde analogs exhibited significant activity against picornaviruses. This highlights the potential for these compounds in antiviral drug development .

Structure-Activity Relationship (SAR)

The effectiveness of 4-(trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone in biological applications is largely determined by its structural features:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased AChE inhibition |

| Nitro | Enhanced dual inhibition |

| Chlorine | Moderate activity drop compared to bromine |

The presence of electron-withdrawing groups at strategic positions improves binding affinity to target enzymes and enhances biological activity.

Safety and Toxicity

Preliminary toxicity assessments indicate that derivatives of this compound do not exhibit significant cytotoxicity at concentrations up to 100 µM in HepG2 cell lines, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via hydrazone formation between 4-(trifluoromethyl)benzaldehyde and 6-chloro-3-pyridazinylhydrazine. Key steps include:

- Condensation : Refluxing equimolar ratios of aldehyde and hydrazine in ethanol or THF under acidic catalysis (e.g., acetic acid) .

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients or recrystallization from ethanol .

- Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products (e.g., unreacted hydrazine or aldehyde).

Q. How can structural characterization of this hydrazone derivative be performed to confirm its identity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify hydrazone bond formation (N–H resonance at δ 10–12 ppm) and aromatic substituents .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHClFNO) .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (if single crystals are obtainable) .

Advanced Research Questions

Q. What is the mechanistic role of the trifluoromethyl group in modulating the compound’s reactivity or biological activity?

- Electronic Effects : The –CF group is electron-withdrawing, stabilizing the hydrazone bond and influencing electron density on the benzaldehyde ring. This can enhance resistance to hydrolysis and alter binding affinity in biological targets .

- Experimental Validation :

- Compare reaction kinetics with non-fluorinated analogs (e.g., 4-methylbenzaldehyde derivatives).

- Perform DFT calculations to map electron distribution and frontier molecular orbitals .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case Study : Discrepancies in antimicrobial activity (e.g., varying MIC values across studies) may arise from differences in:

- Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), or microbial strains .

- Compound Purity : Validate via HPLC (>95% purity) and control for degradation products .

- Statistical Analysis : Use standardized protocols (e.g., CLSI guidelines) and replicate experiments across independent labs .

Q. What strategies are recommended for designing derivatives to improve pharmacokinetic properties?

- Structural Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.